molecular formula C20H23N5O4 B10882063 methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10882063
M. Wt: 397.4 g/mol
InChI Key: XEYHFWOZKMMQBG-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, 1H-imidazole, and ethyl acetoacetate. The synthesis may involve the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

    Substitution Reaction: The pyrazole derivative is then reacted with 1H-imidazole and an appropriate alkylating agent to introduce the imidazole moiety.

    Esterification: Finally, the compound is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s properties may be investigated for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate would depend on its specific interactions with biological targets. Generally, compounds with imidazole and pyrazole moieties can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1H-imidazol-4-yl)benzoate: A compound with a similar imidazole moiety.

    Ethyl 4-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate: A compound with a similar pyrazole structure.

Uniqueness

Methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to the combination of its imidazole and pyrazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₉H₃₁N₅O₃
  • Molecular Weight : 385.4 g/mol
  • CAS Number : 879055-96-6

The compound features a pyrazole core with various substituents, including an imidazole group and a methoxyphenyl moiety, which are crucial for its biological activity.

Structure-Activity Relationship (SAR)

The structure of this compound suggests multiple points of interaction with biological targets, particularly due to the presence of the imidazole and pyrazole rings. These functionalities are known to influence the compound's interaction with enzymes and receptors.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on synthesized pyrazole derivatives demonstrated their cytotoxic effects against several cancer cell lines. The IC50 values for these compounds were measured, revealing that certain substitutions significantly enhanced their anticancer efficacy:

CompoundCell LineIC50 (µM)
7kHCT1160.25
7lUACC-620.29
5eNCI-H4600.36

These findings suggest that the presence of electron-withdrawing groups enhances the anticancer activity of pyrazole derivatives .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of similar imidazole-containing compounds. For example, an analog showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can lead to varying degrees of antimicrobial efficacy.

Antimicrobial Assay Results

CompoundTarget BacteriaInhibition Zone (mm)
Analog AE. coli17
Analog AS. aureus15

These results underline the importance of specific structural elements in determining the biological activity of these compounds .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer proliferation or microbial growth.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to apoptosis in cancer cells.
  • Oxidative Stress Induction : Some studies suggest that such compounds can induce oxidative stress in target cells, contributing to their cytotoxic effects.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

methyl 2-[4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C20H23N5O4/c1-13(22-9-8-14-11-21-12-23-14)19-17(10-18(26)29-3)24-25(20(19)27)15-4-6-16(28-2)7-5-15/h4-7,11-12,24H,8-10H2,1-3H3,(H,21,23)

InChI Key

XEYHFWOZKMMQBG-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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